molecular formula C26H20ClF3N6S2 B12734051 9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-42-9

9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

Cat. No.: B12734051
CAS No.: 132418-42-9
M. Wt: 573.1 g/mol
InChI Key: URVZEOMFLVNCBA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a polycyclic framework with five nitrogen atoms (pentazatetracyclo system), a sulfur atom (17-thia), and two aromatic substituents: a 2-chlorophenyl group and an N-linked 3-(trifluoromethyl)phenyl carbothioamide moiety. The carbothioamide (C=S) group distinguishes it from carboxamides (C=O), offering different hydrogen-bonding capabilities and metabolic stability .

Properties

CAS No.

132418-42-9

Molecular Formula

C26H20ClF3N6S2

Molecular Weight

573.1 g/mol

IUPAC Name

9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

InChI

InChI=1S/C26H20ClF3N6S2/c1-14-33-34-21-12-31-23(17-7-2-3-8-19(17)27)22-18-9-10-35(13-20(18)38-24(22)36(14)21)25(37)32-16-6-4-5-15(11-16)26(28,29)30/h2-8,11H,9-10,12-13H2,1H3,(H,32,37)

InChI Key

URVZEOMFLVNCBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=CC(=C5)C(F)(F)F)C(=NC2)C6=CC=CC=C6Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide” typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, such as chlorophenyl and trifluoromethylphenyl derivatives, followed by cyclization and functional group modifications. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tetracyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of certain moieties to simpler forms.

    Substitution: Replacement of functional groups with other atoms or groups.

    Cyclization: Formation of additional rings or cyclic structures.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, the compound could be investigated for its potential biological activity, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicine, the compound may be explored for its therapeutic potential, including its ability to interact with specific biological targets or pathways.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Heteroatom Variations

  • N-[3-(Trifluoromethyl)phenyl]-11,15-dioxa-16-azatetracyclo[...]carboxamide (): Key Difference: Replaces the sulfur atom (thia) with oxygen (dioxa). Sulfur’s larger atomic radius may enhance van der Waals interactions in biological systems .
  • N-[3-(Trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide (): Key Difference: Incorporates a benzo-fused chromeno-isoxazole system instead of the pentazatetracyclic framework. Impact: The fused aromatic system may increase planar rigidity, affecting binding to flat enzymatic pockets, while the isoxazole ring introduces additional hydrogen-bonding sites .

Substituent Modifications

  • Chlorophenyl vs. Chlorine’s electron-withdrawing effect may also stabilize adjacent reactive sites .
  • Trifluoromethyl Position :
    • Analogues with CF₃ at the 4-position of the phenyl ring (para) versus the 3-position (meta) in the target compound may exhibit differences in steric hindrance and electronic effects, influencing target affinity .

Electronic and Topological Comparisons

Using principles from QSPR/QSAR studies ():

Descriptor Target Compound Dioxa Analogue () Benzo-Chromeno Analogue ()
Topological (Connectivity) Pentazatetracyclic with thia Tetracyclic with dioxa Benzo-fused chromeno-isoxazole
Electronic (Hammett σ) High (CF₃, Cl) Moderate (CF₃, O) Moderate (CF₃, O, isoxazole)
LogP (Estimated) ~4.5 (high lipophilicity) ~3.8 ~4.2
Hydrogen-Bond Acceptors 6 (N, S, C=S) 7 (N, O, C=O) 8 (N, O, C=O)

The target compound’s higher LogP and sulfur content suggest enhanced membrane permeability compared to oxygen-containing analogues but may limit solubility in polar solvents.

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